molecular formula C6H11NO2 B13791894 N-methyl-N-(3-oxobutan-2-yl)formamide CAS No. 76467-27-1

N-methyl-N-(3-oxobutan-2-yl)formamide

Cat. No.: B13791894
CAS No.: 76467-27-1
M. Wt: 129.16 g/mol
InChI Key: YOEMMKGZNSHKLY-UHFFFAOYSA-N
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Description

N-methyl-N-(3-oxobutan-2-yl)formamide is an organic compound with the molecular formula C6H11NO2. It is a secondary amide and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a formamide group attached to a methyl group and a 3-oxobutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(3-oxobutan-2-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybutan-2-one with mesitylamine in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction is carried out in toluene under reflux conditions, and the water generated is collected using a Dean-Stark trap. The resulting product, 3-(mesitylamino)butan-2-one, is then reacted with acetic formic anhydride in anhydrous tetrahydrofuran to yield N-mesityl-N-(3-oxobutan-2-yl)formamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-oxobutan-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-methyl-N-(3-oxobutan-2-yl)formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-oxobutan-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methylformamide: A simpler formamide with similar chemical properties but different applications.

    N-methyl-N-phenylformamide: Another secondary amide with distinct chemical behavior and uses.

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA): A synthetic cannabinoid with different biological activities.

Uniqueness

N-methyl-N-(3-oxobutan-2-yl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a formamide group with a 3-oxobutan-2-yl group provides distinct reactivity and versatility in synthesis and research.

Properties

CAS No.

76467-27-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-methyl-N-(3-oxobutan-2-yl)formamide

InChI

InChI=1S/C6H11NO2/c1-5(6(2)9)7(3)4-8/h4-5H,1-3H3

InChI Key

YOEMMKGZNSHKLY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N(C)C=O

Origin of Product

United States

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